

Biological Activity and Toxicity

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Compound Focus: Usaramine

CAS No.: 15503-87-4

Cat. No.: S627611

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Usaramine exhibits dual bioactivity, possessing both toxic and potential therapeutic effects as highlighted in the table below:

Activity Type	Description	Key Findings
Antibiofilm Activity	Against <i>Staphylococcus epidermidis</i> [1] [2]	Reduces biofilm formation by >50% without bactericidal action [1] [2]
Hepatotoxicity	Primary acute toxicity; genotoxicity, pneumotoxicity [3] [4]	Known as a hepatotoxic PA; found in plants linked to liver injury [3] [4]
Cytotoxicity	In vitro cell-based assays [1]	IC ₅₀ of 120 µg/mL in human A204 cells (soft agar assay) [1]

Quantitative Pharmacokinetics and Sex Differences

A sensitive LC-MS/MS method was developed to study the pharmacokinetics of **Usaramine** (URM) and its N-oxide metabolite (UNO) in rats, revealing significant sex-dependent differences [3].

Parameter	Male Rats	Female Rats
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Administration: Intravenous (1 mg/kg)

Parameter	Male Rats	Female Rats
· URM AUC _{0-t} (ng/mL×h)	363 ± 65	744 ± 122
· UNO AUC _{0-t} (ng/mL×h)	172 ± 32	30.7 ± 7.4
· URM Clearance (L/h/kg)	2.77 ± 0.50	1.35 ± 0.19
Administration: Oral (10 mg/kg)		
· URM AUC _{0-t} (ng/mL×h)	1,960 ± 208	6,073 ± 488
· UNO AUC _{0-t} (ng/mL×h)	1,637 ± 246	300 ± 62
· Oral Bioavailability	54.0%	81.7%

These findings indicate that female rats have a significantly higher systemic exposure to URM and a lower capacity to metabolize it to UNO compared to male rats [3]. This sex-dependent handling of the compound is a critical consideration for toxicological risk assessment.

Experimental Protocols

For researchers, here are the key methodologies from the validated LC-MS/MS bioanalytical assay for quantifying **Usaramine** and its metabolite [3].

Sample Preparation

- A 10 µL aliquot of rat plasma is mixed with 10 µL of the internal standard (IS) working solution (100 ng/mL of Senecionine) in a 96-well plate [3].
- Proteins are precipitated by adding 90 µL of acetonitrile/methanol (1/1, v/v) [3].
- The mixture is vortexed for 5 minutes, then centrifuged for 5 minutes at 4,000 rpm [3].
- A 40 µL aliquot of the supernatant is transferred for analysis, with an injection volume of 1 µL [3].

LC-MS/MS Conditions

- **Chromatography:** Waters UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm), maintained at 45°C [3].
- **Mobile Phase:** A) 0.1% formic acid with 5 mM ammonium acetate in water; B) 0.1% formic acid in acetonitrile/methanol (9/1, v/v) [3].

- **Gradient Elution:** 10% B to 60% B (0.2-1.0 min), 60% B to 95% B (1.0-1.1 min), hold at 95% B (1.1-1.5 min), re-equilibration (1.5-2.0 min). Flow rate: 0.5 mL/min [3].
- **Mass Spectrometry:** Positive ESI mode; MRM transitions: m/z 352.1 → 120.0 (URM), 368.1 → 120.0 (UNO), 336.1 → 120.1 (IS, Senecionine) [3].

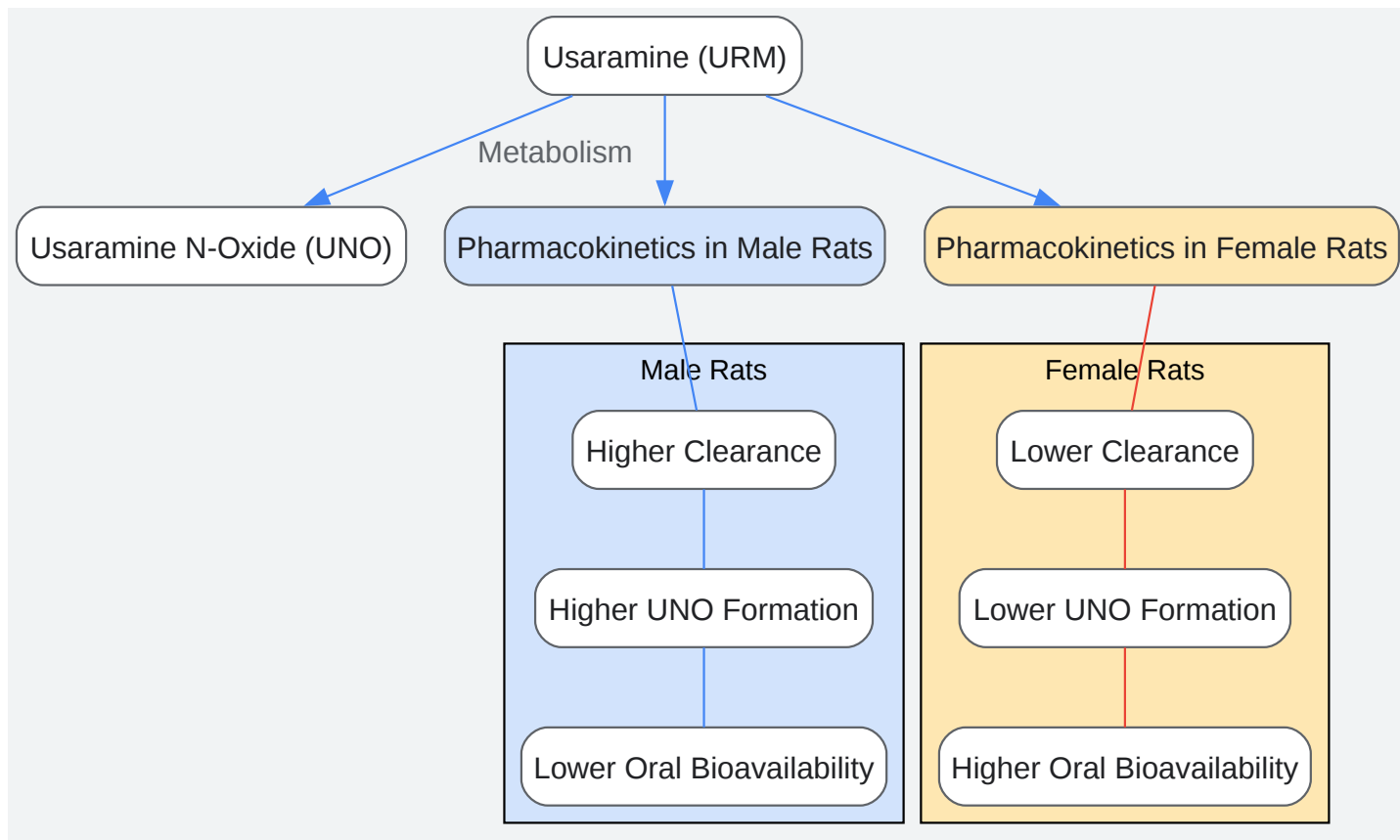
Natural Sources and Occurrence

Usaramine is a natural product found in various plant species, contributing to human exposure risk through contaminated food and herbal products.

- **Primary Plant Sources:** Isolated from seeds of *Crotalaria* species (e.g., *C. pallida*, *C. usaramoensis*) and is also found in *Gynura divaricata* and *Senecio* species [3] [1] [2].
- **Contamination in Products:** PAs like **Usaramine** have been detected in herbal teas, food supplements, honey, and milk, representing a significant concern for food safety [3].

Diagram of Metabolic Pathway and Observed Sex Differences

The following diagram illustrates the metabolic pathway of **Usaramine** and the key sex-dependent pharmacokinetic differences observed in rats:



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This diagram shows the metabolic conversion of **Usaramine** to its N-oxide and the subsequent divergent pharmacokinetic profiles observed between male and female rats.

Conclusion and Research Implications

Usaramine is a chemically defined pyrrolizidine alkaloid with documented toxicological risks and specific biological activities. Key research implications include:

- **Toxicology and Safety:** The significant sex-dependent differences in pharmacokinetics highlight a crucial factor in toxicity risk assessment [3].
- **Therapeutic Potential:** Its antibiofilm activity presents an interesting lead for non-biocidal anti-infective strategies, though the therapeutic window needs careful evaluation [1] [2].

- **Analytical Chemistry:** The validated LC-MS/MS method provides a robust tool for further investigating the fate and exposure of **Usaramine** in various matrices [3].

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